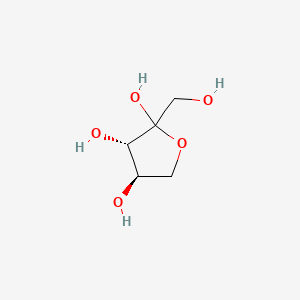

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-xylulose, also known as L-threo-pentulose, is a rare sugar classified as a monosaccharide. It is an intermediate in certain metabolic pathways of both eukaryotes and prokaryotes. L-xylulose was first identified in 1913 in the urine of a patient with pentosuria. This compound has significant physiological effects, such as acting as an inhibitor of α-glucosidase and decreasing blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-xylulose can be synthesized chemically, although the process is challenging and yields are typically low. One method involves the refluxing of L-ribulose in dry pyridine . due to the difficulties associated with chemical synthesis, biosynthesis is often preferred.

Industrial Production Methods: Biotransformation is a more efficient method for producing L-xylulose. This involves the conversion of xylitol to L-xylulose using the enzyme xylitol 4-dehydrogenase . This method is more sustainable and yields higher amounts of L-xylulose compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: L-xylulose undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions:

Oxidation: L-xylulose can be oxidized to form L-xylonic acid.

Reduction: L-xylulose can be reduced to xylitol using L-xylulose reductase.

Isomerization: L-xylulose can be isomerized to form other pentoses under specific conditions.

Major Products:

L-xylonic acid: Formed through oxidation.

Xylitol: Formed through reduction.

Scientific Research Applications

L-xylulose has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of other rare sugars.

Biology: Acts as an inhibitor of glycosidase, which is significant in various biological processes.

Industry: Employed in the production of biofuels and chemicals from biomass.

Mechanism of Action

L-xylulose exerts its effects primarily through its role as an intermediate in metabolic pathways. It is converted to xylitol by the enzyme L-xylulose reductase, which is found in the liver and kidneys of mammals . This conversion is crucial for the metabolism of L-xylulose and its subsequent physiological effects.

Comparison with Similar Compounds

- L-ribulose

- L-xylose

- D-psicose

Comparison: L-xylulose is unique due to its specific physiological functions, such as its role as an inhibitor of α-glucosidase and its ability to decrease blood glucose levels . While other rare sugars like L-ribulose and L-xylose also have significant biological effects, L-xylulose’s specific applications in medicine and industry make it particularly valuable.

Biological Activity

Overview

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, also known as D-xylulose, is a pentose sugar with the molecular formula C5H10O5. Its unique stereochemistry and hydroxyl functional groups contribute to its biological activity, making it a compound of interest in various biochemical and pharmacological studies. This article delves into its biological activities, mechanisms of action, and potential applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C5H10O5

- CAS Number : 20750-28-1

- SMILES Notation : OC[C@@]1(O)OCC@@H[C@@H]1O

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins through hydrogen bonding facilitated by its hydroxyl groups. This interaction can influence metabolic pathways related to carbohydrate metabolism and signal transduction processes.

Key Mechanisms:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Signal Transduction : It may modulate signaling pathways by altering the conformation of proteins upon binding.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Metabolic Role :

- Antioxidant Properties :

- Potential Therapeutic Applications :

Case Studies

Several studies highlight the biological significance of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar pentoses:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| Ribose | C5H10O5 | Energy metabolism; nucleotide synthesis |

| Xylitol | C5H12O5 | Sugar alcohol; potential anti-cariogenic properties |

| D-Xylose | C5H10O5 | Involved in carbohydrate metabolism; used in diagnostic tests |

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5?/m1/s1 |

InChI Key |

LQXVFWRQNMEDEE-OVEKKEMJSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](C(O1)(CO)O)O)O |

Canonical SMILES |

C1C(C(C(O1)(CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.